molecular formula C20H15N5O2S B13362056 8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline

8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline

Cat. No.: B13362056
M. Wt: 389.4 g/mol
InChI Key: FGJMNQADQMLDJI-UHFFFAOYSA-N
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Description

8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazole. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 3,4-dimethoxyphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloroquinoline under reflux conditions to yield the target compound . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline involves its interaction with specific molecular targets. For instance, it inhibits the enzyme shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts bacterial growth and replication . Additionally, the compound’s anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:

The uniqueness of 8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline lies in its specific substitution pattern and the combination of quinoline, triazole, and thiadiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H15N5O2S/c1-26-15-9-8-13(11-16(15)27-2)19-24-25-18(22-23-20(25)28-19)14-7-3-5-12-6-4-10-21-17(12)14/h3-11H,1-2H3

InChI Key

FGJMNQADQMLDJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC5=C4N=CC=C5)OC

Origin of Product

United States

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